molecular formula C16H22O2 B1396601 6-(Hexyloxy)-3,4-dihydronaphthalen-1(2H)-one CAS No. 62324-94-1

6-(Hexyloxy)-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1396601
CAS RN: 62324-94-1
M. Wt: 246.34 g/mol
InChI Key: SAJWGFQYQHKKBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, reagents, and conditions such as temperature and pressure .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It could include its reactivity, the products it forms, the conditions needed for the reactions, and the mechanisms of the reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties could include acidity or basicity, redox potential, and reactivity with other compounds .

Scientific Research Applications

Antitumor Activities

A study by Wang et al. (2017) revealed that derivatives of 3,4-dihydronaphthalen-1(2H)-one exhibited significant antitumor activities against various human neoplastic cell lines. These compounds were synthesized through the Claisen–Schmidt condensation reaction and showed promising cytotoxicities against cancer cells with lower toxicities compared to conventional drugs (Wang et al., 2017).

Cytoprotective Effects

Kil et al. (2018) isolated new dihydronaphthalenones from the wood of Catalpa ovata, which demonstrated cytoprotective effects against oxidative damage in HepG2 cells. These compounds showed antioxidant activities by scavenging intracellular reactive oxygen species and inducing antioxidant enzymes (Kil et al., 2018).

Chemical Synthesis and Reactions

Collins et al. (1994) studied the reaction of dihydronaphthalen-1(2H)-one derivatives to produce various compounds through different chemical processes. This research contributes to the understanding of the chemical behavior and potential applications of these compounds in synthetic chemistry (Collins et al., 1994).

Novel Synthesis Methods

Liu et al. (2012) developed a novel and efficient one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones. This method features simple procedures, mild conditions, and good yields, facilitating the preparation of these compounds for various applications (Liu et al., 2012).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it .

properties

IUPAC Name

6-hexoxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2/c1-2-3-4-5-11-18-14-9-10-15-13(12-14)7-6-8-16(15)17/h9-10,12H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJWGFQYQHKKBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC2=C(C=C1)C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60710390
Record name 6-(Hexyloxy)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60710390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Hexyloxy)-3,4-dihydronaphthalen-1(2H)-one

CAS RN

62324-94-1
Record name 6-(Hexyloxy)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60710390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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